N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
Beschreibung
This compound features a benzo[c][1,2,5]thiadiazole-4-sulfonamide core linked to a piperidin-4-yl group substituted with a 1,1-dioxidotetrahydrothiophen-3-yl moiety. Its structural complexity implies applications in receptor modulation, particularly given analogs targeting muscarinic acetylcholine receptors (mAChRs) .
Eigenschaften
IUPAC Name |
N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-2,1,3-benzothiadiazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4S3/c20-25(21)9-6-12(10-25)19-7-4-11(5-8-19)18-26(22,23)14-3-1-2-13-15(14)17-24-16-13/h1-3,11-12,18H,4-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGIOKXERMCBHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)C2=CC=CC3=NSN=C32)C4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . GIRK channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound acts as an activator of the GIRK channels . It interacts with these channels, causing them to open and allow potassium ions to flow into the cell. This inward flow of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential .
Biochemical Pathways
The activation of GIRK channels by this compound affects several biochemical pathways. These channels play a crucial role in regulating heart rate, pain perception, reward/addiction, and anxiety . The exact pathways affected would depend on the specific cell type and the distribution of GIRK channels within that cell.
Pharmacokinetics
The compound was evaluated in tier 1 dmpk assays and showed improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by this compound results in the hyperpolarization of the cell, reducing its excitability. This can lead to various effects at the molecular and cellular level, depending on the specific role of the GIRK channels in that cell .
Biochemische Analyse
Biochemical Properties
The compound is known to interact with G protein-gated inwardly-rectifying potassium (GIRK) channels. GIRK channels are key effectors in GPCR signaling pathways that modulate excitability in cells. The compound has been identified as a potent and selective GIRK1/2 activator.
Biologische Aktivität
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a complex heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article discusses the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a unique structural arrangement comprising a benzo[c][1,2,5]thiadiazole core linked to a piperidine ring and a tetrahydrothiophene moiety. The presence of sulfonamide and dioxo functional groups enhances its potential interactions with biological targets.
Biological Activity
Pharmacological Properties
Research indicates that this compound may exhibit a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties. Similar compounds in the literature have shown efficacy against various bacterial strains .
- Anti-inflammatory Effects : The compound's structure suggests potential modulation of inflammatory pathways. Compounds with similar scaffolds have been reported to inhibit the NF-κB signaling pathway, which is crucial in inflammation and cancer.
- Antitumor Activity : There is growing evidence that derivatives of this compound may inhibit tumor cell proliferation. For instance, related sulfonamide compounds have demonstrated selective cytotoxicity against cancer cell lines .
The proposed mechanisms through which N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide exerts its biological effects include:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors in the body. Structure-activity relationship (SAR) studies indicate that modifications to the structure can significantly influence binding affinity and selectivity for target proteins.
- Cell Signaling Modulation : By influencing key signaling pathways involved in inflammation and cell proliferation, this compound could potentially alter disease progression in conditions such as cancer and autoimmune disorders .
Research Findings
A summary of relevant studies on the biological activity of this compound includes:
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial properties; showed effectiveness against Gram-positive bacteria. |
| Study 2 | Evaluated anti-inflammatory effects; demonstrated inhibition of NF-κB pathway activation. |
| Study 3 | Assessed cytotoxicity against various cancer cell lines; indicated selective potency compared to normal cells. |
Case Studies
Several case studies provide insights into the practical applications of this compound:
- Case Study on Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, revealing significant inhibition at low concentrations.
- Case Study on Cancer Cell Lines : Research involving MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) cell lines showed that the compound reduced cell viability significantly compared to controls.
- Case Study on Inflammatory Disorders : In vitro assays demonstrated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines in activated macrophages.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
Core Scaffold Variations
The benzo[c][1,2,5]thiadiazole-4-sulfonamide scaffold is shared among several analogs, but substituents on the piperidine/piperazine rings dictate functional differences:
Key Observations :
- The target compound’s 1,1-dioxidotetrahydrothiophen-3-yl group introduces a sulfone moiety, which may enhance metabolic stability compared to thiophene derivatives (e.g., acetylthiophen-2-yl in ) .
- VU0255035’s pyridinylpiperazine substituent confers high M1 receptor selectivity, whereas Compound 9’s piperazine chain lacks subtype specificity .
Pharmacological and Physicochemical Properties
Receptor Binding and Selectivity
- VU0255035: Displays nanomolar affinity for M1 receptors (IC₅₀ = 14 nM) with >100-fold selectivity over M2–M5 subtypes due to pyridinylpiperazine’s electronic and steric effects .
- Compound 9 : Exhibits moderate M1/M4 antagonism but poor selectivity, attributed to the flexible piperazin-1-ylpropyl chain .
Solubility and Bioavailability
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
